Cnb-001

Description

Properties

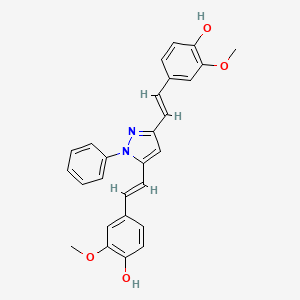

IUPAC Name |

4-[(E)-2-[5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-phenylpyrazol-3-yl]ethenyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-32-26-16-19(10-14-24(26)30)8-12-21-18-23(29(28-21)22-6-4-3-5-7-22)13-9-20-11-15-25(31)27(17-20)33-2/h3-18,30-31H,1-2H3/b12-8+,13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOCIDQIFWYHLB-QHKWOANTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=NN2C3=CC=CC=C3)C=CC4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC(=NN2C3=CC=CC=C3)/C=C/C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732491 | |

| Record name | (4Z)-4-[(2Z)-2-{5-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}ethylidene]-2-methoxycyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019110-87-2, 828911-76-8 | |

| Record name | CNB-001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1019110872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4Z)-4-[(2Z)-2-{5-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}ethylidene]-2-methoxycyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CNB-001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS3085B7P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cnb-001 synthesis and chemical properties

An In-depth Technical Guide to CNB-001: Synthesis and Chemical Properties

Introduction

CNB-001 is a novel, synthetic pyrazole derivative of curcumin, engineered to overcome the metabolic instability and poor bioavailability of its parent compound.[1] Developed by researchers at the Salk Institute, this hybrid molecule exhibits significantly improved potency and pharmacokinetic properties, positioning it as a promising therapeutic candidate for a range of neurological disorders.[1][2] CNB-001 demonstrates potent neuroprotective, anti-inflammatory, and antioxidant activities in various preclinical models of stroke, Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[1][3] Its multifaceted mechanism of action and ability to cross the blood-brain barrier make it a subject of intense research and development.[1][4]

Chemical and Physical Properties

CNB-001, chemically named 4-((1E)-2-(5-(4-hydroxy-3-methoxystyryl-)-1-phenyl-1H-pyrazoyl-3-yl) vinyl)-2-methoxy-phenol, was designed to retain the therapeutic benefits of curcumin while eliminating the unstable dicarbonyl group responsible for its rapid degradation.[2][5] The key physicochemical properties of CNB-001 are summarized below.

| Property | Value | Reference |

| Molecular Weight (MW) | 440 g/mol | [1] |

| Calculated Log P (cLogP) | 4.67 | [1] |

| Topological Polar Surface Area (tPSA) | 74.52 Ų | [1] |

| Chemical Structure | Pyrazole derivative of curcumin | [1] |

| Bioavailability | Orally bioavailable | [1] |

| Blood-Brain Barrier | Crosses the barrier effectively | [1][5] |

| Plasma Half-life | > 2 hours | [1] |

Synthesis Overview

CNB-001 is a novel hybrid molecule synthesized from curcumin and cyclohexyl bisphenol A (CBA), a compound known for its neurotrophic activity.[2][4] The synthesis results in a pyrazole derivative that lacks the metabolically labile dicarbonyl group found in curcumin, thereby enhancing its stability.[5] While specific, detailed synthesis protocols are proprietary, the conceptual workflow involves the reaction of curcuminoids with hydrazines to form the stable pyrazole core.

References

- 1. salk.edu [salk.edu]

- 2. CNB-001 a Novel Curcumin Derivative, Guards Dopamine Neurons in MPTP Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CNB-001 a novel curcumin derivative, guards dopamine neurons in MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

The Core Mechanism of Action of Cnb-001: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cnb-001 is a novel, synthetic pyrazole derivative of curcumin, engineered to overcome the limitations of its parent compound, such as poor bioavailability and metabolic instability. Developed by researchers at the Salk Institute, Cnb-001 has demonstrated significant neuroprotective and anti-inflammatory properties in a range of preclinical models, positioning it as a promising therapeutic candidate for neurological disorders like Alzheimer's disease, Parkinson's disease, and ischemic stroke. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic effects of Cnb-001, with a focus on its interaction with key cellular signaling pathways.

Core Mechanism of Action: A Multi-Targeted Approach

Cnb-001 exerts its therapeutic effects through a multi-targeted mechanism of action, primarily centered on the modulation of inflammatory and cell survival pathways. Unlike its parent compound, curcumin, which has a broad and sometimes non-specific activity profile, Cnb-001 exhibits a more defined interaction with its molecular targets. The core mechanisms can be categorized as follows:

-

Anti-inflammatory Activity: Cnb-001 significantly attenuates inflammatory responses, particularly in microglia, the resident immune cells of the central nervous system. This is achieved through the inhibition of pro-inflammatory signaling cascades.

-

Neuroprotective Effects: The compound protects neurons from various insults, including oxidative stress and excitotoxicity, by promoting cell survival signaling and maintaining cellular energy homeostasis.

-

Enzyme Inhibition: Cnb-001 is a potent inhibitor of 5-lipoxygenase, a key enzyme in the inflammatory leukotriene pathway.

Key Signaling Pathways Modulated by Cnb-001

The anti-inflammatory and neuroprotective effects of Cnb-001 are mediated through its influence on several critical intracellular signaling pathways.

Inhibition of NF-κB and p38 MAPK Signaling in Microglia

A primary mechanism of Cnb-001's anti-inflammatory action is the suppression of the NF-κB (nuclear factor-kappa B) and p38 MAPK (mitogen-activated protein kinase) pathways in microglia.[1][2] In response to inflammatory stimuli such as lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and inducible nitric oxide synthase (iNOS).

Cnb-001 has been shown to inhibit the LPS-induced nuclear translocation of NF-κB, a crucial step for its activation of gene transcription.[2] Furthermore, it significantly suppresses the phosphorylation, and thus activation, of p38 MAPK.[1][2] Interestingly, in LPS-stimulated microglia, Cnb-001 does not affect the phosphorylation of other MAPKs like ERK (extracellular signal-regulated kinase) and JNK (c-Jun N-terminal kinase).[1][2]

Inhibition of ERK and p38 MAPK Signaling in Thrombin-Stimulated Microglia

In addition to LPS, Cnb-001 also attenuates microglial activation induced by thrombin, a serine protease implicated in cerebrovascular injuries.[3][4] In this context, Cnb-001 suppresses the thrombin-induced phosphorylation of both ERK and p38 MAPK, leading to a reduction in iNOS expression and NO production.[3][4] This suggests that Cnb-001's anti-inflammatory effects are not limited to a single activation pathway in microglia.

Maintenance of the PI3K-Akt Signaling Pathway

In models of neuronal stress and injury, Cnb-001 has been shown to promote cell survival by maintaining the activity of the PI3K-Akt kinase pathway.[5] This pathway is crucial for cell growth, proliferation, and survival, and its maintenance by Cnb-001 contributes to its neuroprotective effects.

Modulation of Calcium/Calmodulin-Dependent Protein Kinase IIa (CaMKIIa)

Cnb-001 has also been found to modulate the activity of CaMKIIa, a key protein involved in synaptic plasticity and neuronal signaling.[5] The precise nature of this modulation and its contribution to the overall therapeutic effect of Cnb-001 is an area of ongoing investigation.

Potent Inhibition of 5-Lipoxygenase (5-LOX)

Cnb-001 is a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme that catalyzes the production of leukotrienes, which are pro-inflammatory mediators.[5] The IC50 for this inhibition is approximately 70 nM, indicating a high degree of potency.[5] This activity is a significant contributor to the anti-inflammatory profile of Cnb-001.

Antioxidant and Anti-apoptotic Properties

In models of Parkinson's disease, Cnb-001 has demonstrated antioxidant properties by mitigating oxidative stress.[6][7] It also exhibits anti-apoptotic effects by modulating the expression of key proteins involved in programmed cell death, such as Bcl-2 and Bax.[8]

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of Cnb-001. It is important to note that while the inhibitory effects of Cnb-001 on signaling pathways like NF-κB and p38 MAPK have been demonstrated, specific IC50 values for these targets are not yet publicly available. The effective concentrations observed in cellular assays are provided instead.

| Target/Activity | Metric | Value | Cell/System | Reference |

| 5-Lipoxygenase | IC50 | ~70 nM | Enzyme Assay | [5] |

| Neuroprotection | EC50 | 500-1000 nM | Cell Culture Assay | [5] |

| Inhibition of LPS-induced NO production | Effective Concentration | 1-10 µM | Primary Rat Microglia | [1] |

| Inhibition of Thrombin-induced NO production | Effective Concentration | 1-10 µM | Primary Rat Microglia | [3][4] |

| Inhibition of LPS-induced p38 MAPK phosphorylation | Effective Concentration | 10 µM | Primary Rat Microglia | [2] |

| Inhibition of Thrombin-induced ERK and p38 MAPK phosphorylation | Effective Concentration | 1-10 µM | Primary Rat Microglia | [3][4] |

| Inhibition of LPS-induced NF-κB nuclear translocation | Effective Concentration | 10 µM | Primary Rat Microglia | [2] |

| Neuroprotection in Parkinson's disease model | Effective Dose | 24 mg/kg | Rodent Model | [6][7] |

Experimental Protocols

The following are summarized methodologies for key experiments cited in the investigation of Cnb-001's mechanism of action.

Western Blotting for Phosphorylated Protein Analysis (p-p38, p-ERK)

This protocol is used to determine the level of protein phosphorylation, indicating the activation state of a signaling pathway.

-

Cell Lysis: Primary microglia are treated with the stimulus (LPS or thrombin) in the presence or absence of Cnb-001 for a specified time. The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading of samples.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 MAPK) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Stripping and Re-probing: The membrane is stripped of the antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-p38 MAPK) to confirm equal loading.

Immunofluorescence for NF-κB Nuclear Translocation

This method is used to visualize the subcellular localization of NF-κB, determining whether it has translocated to the nucleus to become active.

-

Cell Culture and Treatment: Microglia are cultured on coverslips and treated with the stimulus (e.g., LPS) with or without Cnb-001.

-

Fixation and Permeabilization: The cells are fixed with paraformaldehyde to preserve their structure and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.

-

Blocking: Non-specific antibody binding sites are blocked with a suitable blocking solution (e.g., serum or BSA).

-

Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically recognizes the p65 subunit of NF-κB.

-

Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently-labeled secondary antibody.

-

Nuclear Staining: The cell nuclei are counterstained with a fluorescent nuclear dye (e.g., DAPI).

-

Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope.

-

Analysis: The images are analyzed to determine the localization of the NF-κB p65 subunit (cytoplasmic vs. nuclear).

Conclusion

Cnb-001 represents a significant advancement in the development of curcumin-based therapeutics. Its well-defined, multi-targeted mechanism of action, centered on the potent inhibition of key inflammatory and promotion of neuroprotective signaling pathways, underscores its potential as a valuable therapeutic agent for a range of neurological disorders. Further research, particularly clinical trials, will be crucial in translating the promising preclinical findings of Cnb-001 into tangible benefits for patients.

References

- 1. CNB-001, a synthetic pyrazole derivative of curcumin, suppresses lipopolysaccharide-induced nitric oxide production through the inhibition of NF-κB and p38 MAPK pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. The Synthetic Curcumin Derivative CNB-001 Attenuates Thrombin-Stimulated Microglial Inflammation by Inhibiting the ERK and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Synthetic Curcumin Derivative CNB-001 Attenuates Thrombin-Stimulated Microglial Inflammation by Inhibiting the ERK and p38 MAPK Pathways [jstage.jst.go.jp]

- 5. salk.edu [salk.edu]

- 6. CNB-001 a Novel Curcumin Derivative, Guards Dopamine Neurons in MPTP Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CNB-001 a novel curcumin derivative, guards dopamine neurons in MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effect of CNB-001, a novel pyrazole derivative of curcumin on biochemical and apoptotic markers against rotenone-induced SK-N-SH cellular model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

CNB-001 and the Regulation of NF-κB in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CNB-001, a novel pyrazole derivative of curcumin, has demonstrated significant neuroprotective and anti-inflammatory properties in various preclinical models. A key aspect of its mechanism of action appears to be the modulation of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. While direct evidence of CNB-001's interaction with the NF-κB pathway within neurons is still emerging, substantial data from studies on microglia, the primary immune cells of the brain, indicate a potent inhibitory effect. This technical guide synthesizes the current understanding of CNB-001's regulation of NF-κB, presents available quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways.

Introduction to NF-κB in Neuronal Health and Disease

The NF-κB family of transcription factors plays a dual role in the nervous system. While it is involved in essential processes such as synaptic plasticity, learning, and memory, its aberrant activation is a hallmark of neuroinflammation and is implicated in the pathogenesis of neurodegenerative diseases. In response to stimuli like inflammatory cytokines or pathogens, the canonical NF-κB pathway is activated. This involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Given its central role in neuroinflammation, the NF-κB pathway is a prime target for therapeutic intervention.

CNB-001's Regulation of NF-κB in Microglia

The most direct evidence for CNB-001's influence on NF-κB signaling comes from studies on microglia. In primary cultured rat microglia, CNB-001 has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response.[1] Specifically, CNB-001 inhibits the nuclear translocation of NF-κB, which is a crucial step for the expression of inducible nitric oxide synthase (iNOS), a key inflammatory enzyme.[1] This effect is accompanied by a significant reduction in the phosphorylation of p38 mitogen-activated protein kinase (MAPK), but not extracellular signal-regulated kinase (ERK) or c-Jun N-terminal kinase (JNK).[1]

Quantitative Data on CNB-001's Effect in Microglia

The following table summarizes the dose-dependent inhibitory effects of CNB-001 on nitric oxide (NO) production, a downstream consequence of NF-κB activation, in LPS-stimulated primary rat microglia.

| Concentration of CNB-001 (µM) | Inhibition of LPS-induced NO Production (%) |

| 1 | ~25% |

| 3 | ~50% |

| 10 | ~80% |

Data are approximated from graphical representations in the cited literature.[1]

Inferred Regulation of NF-κB in Neurons by CNB-001

While direct studies on CNB-001's effect on neuronal NF-κB are limited, research on its parent compound, curcumin, provides valuable insights. Curcumin has been shown to downregulate the IKK:NF-κB inflammatory signaling pathway in the context of fear memory consolidation within the lateral amygdala, a process heavily involving neurons.[2] This suggests that curcumin and its derivatives, like CNB-001, may directly target components of the NF-κB cascade within neurons.

Furthermore, in a cellular model of Parkinson's disease using the human neuroblastoma cell line SK-N-SH, pretreatment with CNB-001 (2 µM) protected against rotenone-induced apoptosis by modulating the expression of Bcl-2 family proteins and reducing reactive oxygen species (ROS) formation.[3] Although this study did not directly measure NF-κB activity, the observed anti-apoptotic and antioxidant effects are consistent with the known neuroprotective functions of NF-κB inhibition.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway and a Hypothesized Point of Intervention for CNB-001

The following diagram illustrates the canonical NF-κB signaling pathway in a neuron and highlights the potential point of intervention for CNB-001, based on evidence from microglia and curcumin studies.

Caption: Canonical NF-κB signaling and hypothesized inhibition by CNB-001.

Experimental Workflow for Assessing NF-κB Nuclear Translocation

This diagram outlines a typical experimental workflow to determine the effect of a compound like CNB-001 on NF-κB nuclear translocation.

Caption: Workflow for NF-κB nuclear translocation immunofluorescence assay.

Detailed Experimental Protocols

Assessment of NF-κB Nuclear Translocation in Microglia (Adapted from Abe, K. et al., 2018)

-

Cell Culture: Primary microglia are prepared from the cerebral cortices of neonatal Wistar rats and cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Treatment: Microglia are pre-treated with varying concentrations of CNB-001 (e.g., 1, 3, 10 µM) or vehicle (DMSO) for a specified time (e.g., 30 minutes). Subsequently, cells are stimulated with lipopolysaccharide (LPS; e.g., 100 ng/mL) for a duration known to induce NF-κB translocation (e.g., 30 minutes).

-

Immunocytochemistry:

-

Cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

They are then permeabilized with a solution containing Triton X-100 (e.g., 0.2%).

-

Non-specific binding is blocked using a blocking buffer (e.g., PBS with 5% normal goat serum).

-

Cells are incubated with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

-

After washing with PBS, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclei are counterstained with a nuclear dye such as 4′,6-diamidino-2-phenylindole (DAPI).

-

-

Imaging and Quantification: Images are captured using a fluorescence microscope. The nuclear translocation of p65 is quantified by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm in multiple cells across different treatment groups.

Neuroprotection Assay in SK-N-SH Cells (Adapted from Jayaraj, R.L. et al., 2013)

-

Cell Culture: Human neuroblastoma SK-N-SH cells are maintained in DMEM with 10% FBS.

-

Treatment: Cells are pre-treated with CNB-001 (e.g., 2 µM) for 2 hours before being exposed to rotenone (e.g., 100 nM) for 24 hours to induce toxicity.

-

Cell Viability Assay (MTT):

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cells and incubated for 4 hours.

-

The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

-

Apoptosis Assay (Dual Staining):

-

Cells are stained with a combination of fluorescent dyes that differentiate between live, apoptotic, and necrotic cells (e.g., acridine orange and ethidium bromide).

-

The stained cells are visualized and counted under a fluorescence microscope to determine the percentage of apoptotic cells.

-

-

Western Blotting for Apoptotic Markers:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against apoptotic markers such as Bcl-2, Bax, and cleaved caspase-3, followed by incubation with HRP-conjugated secondary antibodies.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

CNB-001 is a promising neuroprotective agent with a clear anti-inflammatory mechanism involving the inhibition of the NF-κB pathway in microglia. While its direct effects on neuronal NF-κB signaling require further investigation, the available evidence from studies on its parent compound, curcumin, and its broader anti-apoptotic and antioxidant activities in neuronal cell lines strongly suggests a similar modulatory role. Future research should focus on elucidating the precise molecular targets of CNB-001 within the neuronal NF-κB cascade and validating these findings in in vivo models of neurodegenerative diseases. Such studies will be crucial for the continued development of CNB-001 as a potential therapeutic for a range of neurological disorders.

References

- 1. CNB-001, a synthetic pyrazole derivative of curcumin, suppresses lipopolysaccharide-induced nitric oxide production through the inhibition of NF-κB and p38 MAPK pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gc.cuny.edu [gc.cuny.edu]

- 3. Neuroprotective effect of CNB-001, a novel pyrazole derivative of curcumin on biochemical and apoptotic markers against rotenone-induced SK-N-SH cellular model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

CNB-001 in DMSO: A Technical Guide to Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of CNB-001, a promising neuroprotective and anti-inflammatory agent, in dimethyl sulfoxide (DMSO). This document is intended to serve as a core resource for researchers, scientists, and professionals involved in the development of CNB-001, offering critical data and detailed methodologies to ensure the accuracy and reproducibility of experimental results.

Quantitative Data Summary

The following tables summarize the known quantitative data regarding the solubility of CNB-001 in DMSO-containing solutions.

Table 1: Solubility of CNB-001 in DMSO and Culture Medium

| Parameter | Value | Solvent System | Method |

| Stock Solution Concentration | 20 mM | Dimethyl Sulfoxide (DMSO) | Standard Laboratory Practice |

| Solubility Limit in Culture Medium | ≤ 100 µM | Eagle's minimum essential medium with 0.5% DMSO | Nephelometry |

| Solubility Observation at Higher Concentration | Incomplete solubility at 300 µM | Eagle's minimum essential medium with 1.5% DMSO | Nephelometry |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of CNB-001 in DMSO are provided below. These protocols are based on established scientific practices and can be adapted to specific laboratory conditions.

Protocol for Determining the Solubility of CNB-001 in DMSO

This protocol outlines a method for determining the solubility of CNB-001 in DMSO using a nephelometric approach, which measures the scattering of light by undissolved particles.

Materials:

-

CNB-001 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well clear bottom plates

-

Nephelometer or plate reader with nephelometry capabilities

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Preparation of CNB-001 Stock Solution:

-

Accurately weigh a precise amount of CNB-001 powder.

-

Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 50 mM). Vortex thoroughly to ensure complete dissolution.

-

-

Preparation of Working Solutions:

-

Prepare a series of dilutions of the CNB-001 stock solution in DMSO to create a range of concentrations to be tested (e.g., from 1 µM to 1 mM).

-

-

Sample Preparation for Nephelometry:

-

In a 96-well plate, add a fixed volume of each CNB-001 working solution to a final volume of PBS (or other aqueous buffer) to achieve a low final DMSO concentration (typically ≤ 1%). For example, add 2 µL of each DMSO stock to 198 µL of PBS.

-

Include a blank control containing only DMSO and PBS.

-

-

Measurement:

-

Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) to allow for equilibration.

-

Measure the light scattering of each well using a nephelometer.

-

-

Data Analysis:

-

Subtract the background reading from the blank control wells.

-

The solubility limit is defined as the highest concentration of CNB-001 that does not produce a significant increase in light scattering compared to the baseline.

-

Protocol for Assessing the Stability of CNB-001 in DMSO Solution

This protocol describes a general method for evaluating the stability of CNB-001 in DMSO under various storage conditions using High-Performance Liquid Chromatography (HPLC). While specific long-term stability data for CNB-001 in DMSO is not publicly available, this protocol provides a robust framework for its determination.

Materials:

-

CNB-001/DMSO stock solution (e.g., 20 mM)

-

HPLC-grade DMSO

-

HPLC-grade acetonitrile and water

-

Formic acid or other appropriate mobile phase modifier

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Autosampler vials

-

Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C and -80°C)

Procedure:

-

Sample Preparation and Storage:

-

Prepare a fresh stock solution of CNB-001 in HPLC-grade DMSO at a known concentration (e.g., 1 mg/mL).

-

Aliquot the stock solution into multiple autosampler vials to avoid repeated freeze-thaw cycles of the main stock.

-

Store the aliquots under different temperature conditions:

-

Room temperature (20-25°C)

-

Refrigerated (4°C)

-

Frozen (-20°C)

-

Deep-frozen (-80°C)

-

-

For freeze-thaw stability, subject a set of aliquots stored at -20°C or -80°C to multiple cycles of freezing and thawing (e.g., 1, 3, 5, 10 cycles).

-

-

HPLC Analysis:

-

Establish a validated stability-indicating HPLC method capable of separating CNB-001 from its potential degradation products.

-

At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), analyze the stored samples.

-

The initial analysis at time zero serves as the baseline.

-

Dilute an aliquot of each sample to a suitable concentration with the mobile phase.

-

Inject the diluted sample into the HPLC system.

-

-

Data Analysis:

-

Quantify the peak area of CNB-001 at each time point.

-

Calculate the percentage of CNB-001 remaining relative to the initial concentration at time zero.

-

A common threshold for stability is the retention of ≥90% of the initial compound concentration.

-

Monitor for the appearance of any new peaks, which may indicate degradation products.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by CNB-001 and a typical experimental workflow for its analysis.

Caption: CNB-001 Anti-inflammatory Signaling Pathway.

Caption: Experimental Workflow for CNB-001 Analysis.

CNB-001's Journey into the Brain: A Technical Guide to Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) permeability of CNB-001, a novel pyrazole derivative of the natural compound curcumin. CNB-001 has demonstrated significant neuroprotective and anti-inflammatory properties in preclinical studies, making its ability to penetrate the central nervous system a critical factor in its therapeutic potential for neurological disorders such as stroke, Alzheimer's disease, and Parkinson's disease.[1][2][3][4][5]

While direct, quantitative studies on the blood-brain barrier permeability of CNB-001 are not extensively detailed in publicly available literature, existing research confirms its ability to cross the BBB. Studies have shown that the intact CNB-001 molecule can be detected in the brain following oral administration, a key indicator of its potential as a CNS-active therapeutic agent.[1]

This guide will synthesize the available information on CNB-001 and present standardized, detailed experimental protocols for quantitatively assessing the BBB permeability of novel compounds. It will also explore the known signaling pathways modulated by CNB-001 within the central nervous system.

Data Presentation: Quantifying Brain Penetration

To rigorously evaluate the BBB permeability of a compound like CNB-001, a combination of in vitro and in vivo studies is essential. The following tables outline the key quantitative data that would be generated from such studies.

Table 1: In Vitro Blood-Brain Barrier Permeability of CNB-001 (PAMPA-BBB Assay)

| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Classification |

| CNB-001 | Data Not Available | Data Not Available | Data Not Available |

| Caffeine (High Permeability Control) | > 6.0 | < 2.0 | High |

| Atenolol (Low Permeability Control) | < 2.0 | > 2.0 | Low |

Note: This table presents the typical format for data from a Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB). The values for CNB-001 are placeholders, as specific experimental data is not currently available in the public domain.

Table 2: In Vivo Pharmacokinetic Properties of CNB-001 in Rodent Models

| Parameter | Value | Units |

| Plasma Half-life (t½) | > 2 | hours |

| Brain-to-Plasma Concentration Ratio (AUCbrain/AUCplasma) | Data Not Available | - |

| Maximum Concentration in Brain (Cmax, brain) | Data Not Available | ng/g |

| Time to Maximum Concentration in Brain (Tmax, brain) | Data Not Available | hours |

Note: The plasma half-life of CNB-001 has been reported to be over 2 hours.[1] Other values in this table are placeholders to illustrate the data that would be collected from in vivo pharmacokinetic studies. A brain-to-plasma ratio greater than 1 is generally indicative of excellent BBB penetration.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of BBB permeability. The following are representative protocols for in vitro and in vivo evaluation.

In Vitro: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay provides a high-throughput, non-cell-based method to predict passive, transcellular BBB permeability.

Materials:

-

96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

-

96-well acceptor plates

-

Porcine brain lipid (PBL) solution (e.g., 20 mg/mL in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound (CNB-001) and control compounds (caffeine, atenolol) dissolved in a suitable solvent (e.g., DMSO)

-

Plate shaker

-

UV/Vis spectrophotometer or LC-MS/MS for analysis

Procedure:

-

Membrane Coating: Carefully coat the membrane of each well in the filter plate with 5 µL of the PBL solution.

-

Acceptor Plate Preparation: Add 200 µL of PBS to each well of the acceptor plate.

-

Donor Plate Preparation: Prepare the donor solutions by diluting the test and control compounds in PBS to their final concentration.

-

Assay Assembly: Place the lipid-coated filter plate onto the acceptor plate.

-

Incubation: Add 200 µL of the donor solution to each well of the filter plate. Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

-

Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium))

Where:

-

Vd = volume of donor well

-

Va = volume of acceptor well

-

A = area of the membrane

-

t = incubation time

-

Ca(t) = concentration in the acceptor well at time t

-

Cequilibrium = equilibrium concentration

-

In Vivo: Rodent Brain-to-Plasma Concentration Ratio Study

This in vivo method directly measures the extent of a compound's penetration into the brain parenchyma.

Animal Model:

-

Male Sprague-Dawley rats or C57BL/6 mice.

Procedure:

-

Compound Administration: Administer CNB-001 to the animals via the intended clinical route (e.g., oral gavage or intravenous injection) at a pharmacologically relevant dose.

-

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-administration, collect blood samples via cardiac puncture into heparinized tubes.

-

Brain Tissue Harvesting: Immediately following blood collection, euthanize the animals and perfuse the circulatory system with ice-cold saline to remove any remaining blood from the brain vasculature.

-

Sample Processing:

-

Centrifuge the blood samples to separate the plasma.

-

Harvest the brains, weigh them, and homogenize them in a suitable buffer.

-

-

Bioanalysis: Determine the concentration of CNB-001 in the plasma and brain homogenates using a validated analytical method, such as LC-MS/MS.

-

Data Analysis:

-

Calculate the brain-to-plasma concentration ratio at each time point by dividing the concentration of CNB-001 in the brain (ng/g) by the concentration in the plasma (ng/mL).

-

Determine the area under the concentration-time curve (AUC) for both the brain and plasma to calculate the AUCbrain/AUCplasma ratio.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing BBB permeability and the known signaling pathways modulated by CNB-001.

Caption: Experimental workflow for assessing blood-brain barrier permeability.

Caption: Known anti-inflammatory signaling pathways modulated by CNB-001.

Conclusion

CNB-001 is a promising neuroprotective agent with confirmed ability to cross the blood-brain barrier. While comprehensive quantitative data on its permeability is yet to be published, the established preclinical efficacy in various CNS disorder models strongly suggests sufficient brain penetration to exert its therapeutic effects. The experimental protocols detailed in this guide provide a robust framework for the future quantitative characterization of CNB-001's BBB permeability. Furthermore, its demonstrated mechanism of action, involving the inhibition of key inflammatory pathways such as NF-κB and p38 MAPK within the CNS, underscores its potential as a valuable therapeutic candidate for a range of debilitating neurological diseases.[5] Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of CNB-001 within the brain.

References

- 1. salk.edu [salk.edu]

- 2. CNB-001 a Novel Curcumin Derivative, Guards Dopamine Neurons in MPTP Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CNB-001 a novel curcumin derivative, guards dopamine neurons in MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CNB-001, a pleiotropic drug is efficacious in embolized agyrencephalic New Zealand white rabbits and ischemic gyrencephalic cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CNB-001, a synthetic pyrazole derivative of curcumin, suppresses lipopolysaccharide-induced nitric oxide production through the inhibition of NF-κB and p38 MAPK pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

CNB-001 for Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNB-001, a novel pyrazole derivative of curcumin, has emerged as a promising therapeutic candidate in the field of neurodegenerative disease research, particularly for Alzheimer's disease (AD). Developed by investigators at the Salk Institute, this compound was designed to overcome the poor metabolic stability and potency of its parent compound, curcumin, while retaining and enhancing its neuroprotective, anti-inflammatory, and antioxidant properties.[1] This technical guide provides an in-depth overview of the core scientific data and methodologies related to CNB-001's application in AD research.

Core Properties and Efficacy of CNB-001

CNB-001 has demonstrated significant potential in preclinical models of neurodegenerative diseases. Its therapeutic indications extend to stroke, Parkinson's disease, and traumatic brain injury, in addition to Alzheimer's disease.[1]

| Property | Quantitative Data | Reference |

| Molecular Weight | 440 | [1] |

| cLogP | 4.67 | [1] |

| tPSA | 74.52 | [1] |

| 5-Lipoxygenase IC50 | ~70 nM | [1] |

| Cell Culture EC50 | 500-1000 nM | [1] |

| In Vivo Efficacy | As low as 10 mg/kg in a rodent object recognition memory assay | [1] |

| Bioavailability | Orally bioavailable, crosses the blood-brain barrier | [1] |

| Plasma Half-life | Over 2 hours | [1] |

Mechanism of Action in Alzheimer's Disease

CNB-001 exerts its neuroprotective effects through multiple mechanisms, primarily by modulating key signaling pathways involved in neuroinflammation and neuronal survival, and by directly impacting the pathology of amyloid-beta (Aβ).

Anti-inflammatory Effects in Microglia

Aberrant activation of microglia, the resident immune cells of the central nervous system, is a hallmark of Alzheimer's disease. CNB-001 has been shown to suppress the inflammatory response in microglia.[2]

-

Inhibition of Nitric Oxide Production: In primary cultured rat microglia, CNB-001 (1-10µM) suppresses the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[2]

-

Modulation of Signaling Pathways: CNB-001 exerts its anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK pathways in microglia.[2] It significantly suppresses the LPS-induced phosphorylation of p38 MAPK.[2] In thrombin-stimulated microglia, CNB-001 inhibits both the ERK and p38 MAPK pathways.[3][4]

Neuroprotective Effects in Neurons

CNB-001 directly protects neurons from various insults relevant to Alzheimer's pathology.

-

PI3K-Akt Pathway Maintenance: In in vitro models of stroke, CNB-001 protects neurons by maintaining the PI3K-Akt kinase pathway.[1] This pathway is crucial for neuronal survival and is often dysregulated in neurodegenerative diseases.

-

Calcium-Calmodulin-Dependent Protein Kinase IIa Modulation: The compound also modulates the activity of calcium-calmodulin-dependent protein kinase IIa, another important player in neuronal function and plasticity.[1]

Impact on Amyloid-Beta Pathology

While CNB-001 does not significantly reduce total Aβ plaque loads in treated AD mice, it has a more nuanced and potentially more clinically relevant effect on the more toxic forms of amyloid-beta.

-

Reduction of Soluble Aβ1-42: CNB-001 has been shown to reduce the levels of the more toxic soluble Aβ1-42.[1]

-

Clearance of Intracellular Amyloid: The compound also aids in the clearance of intracellular amyloid and other aggregated proteins that accumulate with age.[1]

Experimental Protocols

In Vitro Model: Amyloid-Beta Toxicity in Differentiated SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study the neurotoxic effects of amyloid-beta. Differentiated SH-SY5Y cells develop a more neuron-like phenotype and are more sensitive to Aβ toxicity.[5][6]

Cell Differentiation:

-

Seed SH-SY5Y cells in a suitable culture vessel.

-

Induce differentiation by treating the cells with 10 µM all-trans-retinoic acid (RA) for 4 days to upregulate the expression of TrkB receptors.[6]

-

Follow with treatment with Brain-Derived Neurotrophic Factor (BDNF) to promote the development of long, neurite-like processes.[6]

Aβ Toxicity Assay:

-

Prepare Aβ1-42 peptide stock solution. To ensure neurotoxicity, the peptide should be prepared in a way that promotes the formation of toxic oligomers. A common method is to dissolve the peptide in DMSO to create a stock solution (e.g., 10mM) and then dilute it in culture medium to the desired concentration (e.g., 10-100 µM).[7]

-

Pre-treat the differentiated SH-SY5Y cells with various concentrations of CNB-001 for a specified period (e.g., 2 hours).

-

Introduce the prepared Aβ1-42 solution to the cell cultures.

-

Incubate for a period sufficient to induce toxicity (e.g., 24-48 hours).

-

Assess cell viability using standard assays such as the MTT assay or by measuring the uptake of propidium iodide.[5][8]

In Vivo Model: Transgenic Mouse Models of Alzheimer's Disease

Transgenic mouse models that overexpress human genes associated with familial Alzheimer's disease are crucial for in vivo testing of therapeutic candidates. The APPSwe/PS1dE9 mouse model is a commonly used strain that develops age-related cognitive deficits and amyloid plaques.[9]

Treatment Regimen:

-

Administer CNB-001 to APPSwe/PS1dE9 mice via oral gavage. A dose of 10 mg/kg has been shown to be effective in a rodent object recognition memory assay.[1]

-

Treatment should be initiated at an age before or during the development of significant pathology and continue for a specified duration.

-

Include a vehicle-treated control group of APPSwe/PS1dE9 mice and a wild-type control group.

Behavioral Assessment: Morris Water Maze The Morris Water Maze (MWM) is a standard test for assessing hippocampal-dependent spatial learning and memory.[10]

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Procedure: A 2-day water maze protocol can be effective for aged mice.[11][12]

-

Day 1 (Visible Platform Training): Mice are trained to find a visible platform. This assesses for any non-cognitive deficits that could affect performance.

-

Day 2 (Hidden Platform Trial): The platform is submerged and hidden. The time it takes for the mouse to find the platform (escape latency) is measured over several trials.

-

-

Probe Trial: After the final training trial, the platform is removed, and the time the mouse spends in the target quadrant where the platform was previously located is measured to assess long-term spatial memory.

Biochemical Analysis: Quantification of Soluble Aβ1-42

-

Following the completion of behavioral testing, sacrifice the animals and harvest brain tissue.

-

Homogenize the brain tissue in appropriate buffers to separate soluble and insoluble protein fractions.

-

Quantify the levels of soluble Aβ1-42 using a sandwich enzyme-linked immunosorbent assay (sELISA).[13][14][15]

-

Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ42.

-

Add the brain homogenate samples and standards to the wells.

-

Add a detection antibody that recognizes the N-terminus of the Aβ peptide.

-

Use a substrate that produces a colorimetric or chemiluminescent signal to quantify the amount of Aβ1-42 present.

-

Signaling Pathways and Experimental Workflows

CNB-001's Anti-Inflammatory Action in Microglia

Neuroprotective Signaling Cascade of CNB-001

Experimental Workflow for In Vivo CNB-001 Efficacy Testing

References

- 1. salk.edu [salk.edu]

- 2. CNB-001, a synthetic pyrazole derivative of curcumin, suppresses lipopolysaccharide-induced nitric oxide production through the inhibition of NF-κB and p38 MAPK pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Synthetic Curcumin Derivative CNB-001 Attenuates Thrombin-Stimulated Microglial Inflammation by Inhibiting the ERK and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Synthetic Curcumin Derivative CNB-001 Attenuates Thrombin-Stimulated Microglial Inflammation by Inhibiting the ERK and p38 MAPK Pathways [jstage.jst.go.jp]

- 5. Toxicity of amyloid beta 1-40 and 1-42 on SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective effect of CNB-001, a novel pyrazole derivative of curcumin on biochemical and apoptotic markers against rotenone-induced SK-N-SH cellular model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New ELISAs with high specificity for soluble oligomers of amyloid β-protein detect natural Aβ oligomers in human brain but not CSF - PMC [pmc.ncbi.nlm.nih.gov]

CNB-001 in Parkinson's Disease Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor dysfunction and other debilitating symptoms. Current therapies primarily manage symptoms, highlighting the urgent need for neuroprotective strategies that can slow or halt disease progression. CNB-001, a novel pyrazole derivative of curcumin, has emerged as a promising therapeutic candidate due to its enhanced metabolic stability and potent neuroprotective and anti-inflammatory properties. This technical guide provides an in-depth overview of the preclinical efficacy of CNB-001 in animal models of Parkinson's disease, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The neuroprotective effects of CNB-001 have been quantified in the widely used 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. The following tables summarize the key findings from these studies.

Table 1: Behavioral and Neurochemical Outcomes

| Parameter | Animal Model | Treatment Groups | Outcome | Reference |

| Motor Coordination | MPTP-induced mice | Control, MPTP, MPTP + CNB-001 (24 mg/kg) | CNB-001 significantly improved motor coordination and balance on the rotarod test compared to the MPTP group. | [1][2] |

| Spontaneous Activity | MPTP-induced mice | Control, MPTP, MPTP + CNB-001 (24 mg/kg) | CNB-001 treatment restored locomotor and exploratory behavior in the open field test, which was diminished in MPTP-treated mice. | [2] |

| Dopamine Levels | MPTP-induced mice | Control, MPTP, MPTP + CNB-001 (6, 12, 24, 48 mg/kg) | CNB-001 dose-dependently increased dopamine and its metabolites in the striatum, with optimal effects at 24 and 48 mg/kg. | [1] |

Table 2: Neuroprotective and Anti-Apoptotic Effects

| Parameter | Animal Model | Treatment Groups | Outcome | Reference |

| Tyrosine Hydroxylase (TH) Positive Neurons | MPTP-induced mice | Control, MPTP, MPTP + CNB-001 (24 mg/kg) | CNB-001 significantly protected against the loss of TH-positive dopaminergic neurons in the substantia nigra and striatum. | [2][3] |

| Dopamine Transporter (DAT) Expression | MPTP-induced mice | Control, MPTP, MPTP + CNB-001 (24 mg/kg) | CNB-001 treatment restored the expression of DAT in the substantia nigra and striatum. | [3][4] |

| Vesicular Monoamine Transporter 2 (VMAT2) Expression | MPTP-induced mice | Control, MPTP, MPTP + CNB-001 (24 mg/kg) | CNB-001 significantly increased the expression of VMAT2 in both the substantia nigra and striatum compared to the MPTP group. | [3][4] |

| Bcl-2/Bax Ratio | MPTP-induced mice | Control, MPTP, MPTP + CNB-001 | CNB-001 co-treatment attenuated the MPTP-induced decrease in the anti-apoptotic protein Bcl-2 and the increase in the pro-apoptotic protein Bax. | [5][6] |

Table 3: Anti-inflammatory and Antioxidant Effects

| Parameter | Animal Model | Treatment Groups | Outcome | Reference |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | MPTP-induced mice | Control, MPTP, MPTP + CNB-001 | CNB-001 co-treatment significantly reduced the MPTP-induced upregulation of TNF-α, IL-1β, and IL-6. | [5][6] |

| Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) | MPTP-induced mice | Control, MPTP, MPTP + CNB-001 | CNB-001 significantly attenuated the increased expression of iNOS and COX-2 caused by MPTP administration. | [5][6] |

| Lipid Peroxidation (TBARS) | MPTP-induced mice | Control, MPTP, MPTP + CNB-001 (24 mg/kg) | CNB-001 significantly attenuated the MPTP-induced increase in thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. | [1] |

| Antioxidant Enzymes (SOD, CAT, GPx) | MPTP-induced mice | Control, MPTP, MPTP + CNB-001 (24 mg/kg) | CNB-001 treatment modulated the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) towards control levels. | [1] |

| Glutathione (GSH) Levels | MPTP-induced mice | Control, MPTP, MPTP + CNB-001 (24 mg/kg) | CNB-001 significantly restored the levels of the antioxidant glutathione (GSH) that were depleted by MPTP. | [1] |

Experimental Protocols

MPTP-Induced Mouse Model of Parkinson's Disease

A widely utilized protocol to induce Parkinson's-like pathology in mice involves the administration of the neurotoxin MPTP.

-

Animals: Adult male C57BL/6 mice are typically used due to their high sensitivity to MPTP.

-

MPTP Administration: A subacute regimen involves intraperitoneal (i.p.) injections of MPTP hydrochloride at a dose of 30 mg/kg body weight, administered once daily for four consecutive days.[1][3] All handling of MPTP must be performed under strict safety protocols in a certified chemical fume hood with appropriate personal protective equipment.

-

CNB-001 Treatment: CNB-001 is dissolved in a vehicle, such as 100% ethanol followed by dilution with a solution of 1% (v/v) Tween 80 in saline.[1] Pre-treatment regimens typically involve i.p. administration of CNB-001 (e.g., 24 mg/kg) one hour prior to each MPTP injection and continued for a specified duration.[1][3]

-

Behavioral Assessment: Motor coordination and balance are assessed using a rotarod apparatus. The latency to fall from the rotating rod is recorded. Spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior are evaluated using an open-field arena.

-

Neurochemical Analysis: High-performance liquid chromatography (HPLC) with electrochemical detection is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA) in striatal tissue homogenates.

-

Immunohistochemistry and Western Blotting: Brain tissue from the substantia nigra and striatum is processed for immunohistochemical analysis of TH-positive neurons to assess dopaminergic cell loss. Western blotting is employed to quantify the expression levels of key proteins such as TH, DAT, VMAT2, Bcl-2, Bax, and various inflammatory and oxidative stress markers.

Rotenone-Induced In Vitro Model of Parkinson's Disease

This cell-based model is used to study the direct neuroprotective effects of compounds on neuronal cells.

-

Cell Line: Human neuroblastoma SK-N-SH cells are commonly used.

-

Rotenone Treatment: Rotenone, a mitochondrial complex I inhibitor, is used to induce oxidative stress and apoptosis. A typical concentration used is 100 nM.

-

CNB-001 Pre-treatment: Cells are pre-treated with CNB-001 (e.g., 2 µM) for 2 hours before exposure to rotenone.

-

Outcome Measures: Cell viability is assessed using the MTT assay. Apoptosis is quantified using dual staining with acridine orange and ethidium bromide. Changes in mitochondrial membrane potential and reactive oxygen species (ROS) production are measured using fluorescent probes. The expression of apoptotic proteins like Bcl-2, Bax, caspase-3, and cytochrome C is determined by Western blotting.[7]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of CNB-001 in Parkinson's disease models are attributed to its multifaceted mechanism of action, targeting key signaling pathways involved in inflammation, apoptosis, and oxidative stress.

Anti-inflammatory Pathway: Inhibition of NF-κB and p38 MAPK

Neuroinflammation is a critical component of Parkinson's disease pathogenesis. CNB-001 has been shown to suppress the activation of microglia, the resident immune cells of the brain, through the inhibition of the NF-κB and p38 MAPK signaling pathways.[8]

Caption: CNB-001 inhibits neuroinflammation.

Pro-survival Pathway: PI3K/Akt Signaling

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. Evidence suggests that CNB-001 can activate this pathway, contributing to its neuroprotective effects.[9] Activation of Akt can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors that promote the expression of survival genes.

Caption: CNB-001 promotes neuronal survival.

Cellular Clearance and Antioxidant Defense: Potential Roles of TFEB and Nrf2

While direct evidence in Parkinson's disease models for CNB-001 is still emerging, curcumin and its derivatives are known to modulate the TFEB and Nrf2 pathways, which are critical for cellular homeostasis.

-

TFEB-mediated Autophagy and Lysosomal Biogenesis: TFEB (Transcription Factor EB) is a master regulator of lysosomal biogenesis and autophagy. Its activation leads to the clearance of aggregated proteins and damaged organelles, processes that are impaired in Parkinson's disease. The activation of TFEB often involves its dephosphorylation and translocation to the nucleus.[10][11]

Caption: Putative TFEB activation by CNB-001.

-

Nrf2-mediated Antioxidant Response: Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of protective genes like heme oxygenase-1 (HO-1).[12][13]

Caption: Putative Nrf2 activation by CNB-001.

Conclusion

The preclinical data strongly support the neuroprotective potential of CNB-001 as a therapeutic agent for Parkinson's disease. In animal models, CNB-001 has demonstrated efficacy in improving motor function, preserving dopaminergic neurons, and mitigating the underlying pathological processes of neuroinflammation, apoptosis, and oxidative stress. Its ability to modulate multiple key signaling pathways underscores its potential as a disease-modifying therapy. Further investigation into the precise molecular targets and the optimization of its pharmacokinetic and pharmacodynamic properties are warranted to advance CNB-001 towards clinical development. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in the collective effort to find a cure for Parkinson's disease.

References

- 1. CNB-001 a Novel Curcumin Derivative, Guards Dopamine Neurons in MPTP Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CNB-001 a novel curcumin derivative, guards dopamine neurons in MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Figure 6 from CNB-001 a Novel Curcumin Derivative, Guards Dopamine Neurons in MPTP Model of Parkinson's Disease | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. squ.elsevierpure.com [squ.elsevierpure.com]

- 7. Neuroprotective effect of CNB-001, a novel pyrazole derivative of curcumin on biochemical and apoptotic markers against rotenone-induced SK-N-SH cellular model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CNB-001, a synthetic pyrazole derivative of curcumin, suppresses lipopolysaccharide-induced nitric oxide production through the inhibition of NF-κB and p38 MAPK pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. salk.edu [salk.edu]

- 10. scienceopen.com [scienceopen.com]

- 11. Lysosomal Ca2+ release-facilitated TFEB nuclear translocation alleviates ischemic brain injury by attenuating autophagic/lysosomal dysfunction in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Curcumin Restrains Oxidative Stress of After Intracerebral Hemorrhage in Rat by Activating the Nrf2/HO-1 Pathway [frontiersin.org]

- 13. Curcumin Restrains Oxidative Stress of After Intracerebral Hemorrhage in Rat by Activating the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

CNB-001 for Ischemic Stroke: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options available. CNB-001, a novel pyrazole derivative of curcumin, has emerged as a promising neuroprotective agent with pleiotropic mechanisms of action. This technical guide provides an in-depth overview of the preclinical data supporting CNB-001 as a therapeutic candidate for ischemic stroke. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides comprehensive experimental protocols, and visualizes the core signaling pathways involved.

Introduction to CNB-001

CNB-001 is a synthetic hybrid molecule derived from curcumin and cyclohexyl bisphenol A, designed to overcome the poor bioavailability and metabolic instability of its parent compound, curcumin.[1][2] It is a potent neuroprotective and anti-inflammatory agent that has demonstrated efficacy in multiple preclinical models of neurological disorders, including ischemic stroke.[1][3][4] CNB-001's therapeutic potential lies in its multifaceted mechanism of action, targeting key pathological cascades initiated by cerebral ischemia.

Mechanism of Action

CNB-001 exerts its neuroprotective effects through the modulation of several critical signaling pathways implicated in neuronal survival, inflammation, and synaptic plasticity.

2.1. Neuroprotection and Pro-Survival Signaling:

CNB-001 promotes neuronal survival by maintaining the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a crucial cascade for cell survival and proliferation.[3] Ischemia-induced downregulation of this pathway is a key contributor to neuronal death. By preserving PI3K/Akt signaling, CNB-001 helps to inhibit apoptotic pathways and maintain cellular energy homeostasis, as evidenced by its ability to maintain ATP levels in in vitro stroke models.[3]

2.2. Anti-inflammatory Effects:

Neuroinflammation is a critical component of the secondary injury cascade following ischemic stroke. CNB-001 demonstrates potent anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways in microglia.[1] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and inducible nitric oxide synthase (iNOS).[1]

2.3. Enhancement of Synaptic Plasticity and Neurotrophic Support:

CNB-001 has been shown to potentiate brain-derived neurotrophic factor (BDNF) signaling.[4][5] BDNF is a key neurotrophin that plays a critical role in neuronal survival, differentiation, and synaptic plasticity. By activating the BDNF receptor, TrkB, and its downstream signaling, CNB-001 may promote long-term recovery and functional improvement after stroke.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of CNB-001.

Table 1: In Vitro Efficacy and Toxicity of CNB-001

| Parameter | Value | Cell Line/Assay | Reference |

| EC50 (Neuroprotection) | 500-1000 nM | HT22 cell culture assay | [3] |

| IC50 (5-Lipoxygenase Inhibition) | ~70 nM | N/A | [3] |

| TC50 (Cellular ATP Content) | 55 µM | H4IIE cells (CeeTox) | [1] |

| TC50 (Membrane Toxicity) | 193 µM | H4IIE cells (CeeTox) | [1] |

| TC50 (GSH Content) | 76 µM | H4IIE cells (CeeTox) | [1] |

Table 2: In Vivo Efficacy of CNB-001 in Ischemic Stroke Models

| Animal Model | Treatment Protocol | Key Findings | Reference |

| Rat MCAO Model | 10 mg/kg IV, 1 hr post-reperfusion | - 60-95% reduction in infarct volume (p<0.05)- Significant improvement in limb use asymmetry (Cylinder test) at weeks 1, 2, and 4 (p<0.05)- Improved learning and memory (Barnes Maze) (p<0.05) | [4] |

| Rabbit Small Clot Embolic Model | 100 mg/kg IV, 1 hr post-embolization | - 233% increase in the P50 value (amount of clot required to produce neurological deficits in 50% of animals) (p<0.05)- Significant improvement in behavioral scores | [3] |

| Cynomolgus Monkey MCAO Model | Single IV dose, 5 min post-occlusion | - Reduced infarct growth | [6] |

Table 3: Pharmacokinetic Properties of CNB-001

| Parameter | Value | Species | Reference |

| Plasma Half-life | > 2 hours | Rodent | [3] |

| Bioavailability | Orally bioavailable | Rodent | [3] |

| Blood-Brain Barrier Penetration | Crosses the BBB (gavage) | Rodent | [3] |

Experimental Protocols

4.1. In Vitro Ischemia Model (HT22 Cells)

-

Cell Culture: Murine hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Induction of Ischemia: To mimic ischemic conditions, cells are incubated in a glucose-free medium in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 6 hours).

-

CNB-001 Treatment: CNB-001 is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations at the onset of the ischemic insult.

-

Assessment of Neuroprotection: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. ATP levels can be quantified using commercially available kits.

4.2. Rat Middle Cerebral Artery Occlusion (MCAO) Model

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane. Body temperature is maintained at 37°C throughout the procedure.

-

Surgical Procedure:

-

A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Occlusion is maintained for a specific duration (e.g., 2 hours).

-

For reperfusion, the suture is withdrawn.

-

-

CNB-001 Administration: CNB-001 (e.g., 10 mg/kg) is administered intravenously via the jugular vein at a specified time point (e.g., 1 hour after the start of reperfusion).

-

Infarct Volume Assessment (TTC Staining):

-

24 hours post-MCAO, animals are euthanized, and brains are removed.

-

Brains are sectioned into 2 mm coronal slices.

-

Slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.

-

Viable tissue stains red, while infarcted tissue remains white.

-

The infarct area in each slice is quantified using image analysis software, and the total infarct volume is calculated.

-

-

Behavioral Testing:

-

Cylinder Test: Assesses forelimb use asymmetry. The rat is placed in a transparent cylinder, and the number of times it uses its impaired or unimpaired forelimb for wall exploration is recorded.

-

Barnes Maze: Evaluates spatial learning and memory. The time taken for the rat to locate an escape box on a circular platform with multiple holes is measured over several trials.

-

4.3. Rabbit Small Clot Embolic Stroke Model

-

Animal Preparation: New Zealand White rabbits are anesthetized.

-

Embolization Procedure: Small blood clots of a specific size are prepared and injected into the internal carotid artery via a catheter to induce embolic strokes in various brain regions.

-

CNB-001 Administration: CNB-001 (e.g., 100 mg/kg) is administered intravenously at a defined time after embolization (e.g., 1 hour).

-

Behavioral Assessment: A neurological assessment score (NAS) is used to evaluate behavioral deficits. The score is based on observations of posture, gait, and reflex responses. The P50 value, representing the dose of emboli required to produce neurological deficits in 50% of the animals, is calculated to assess the neuroprotective effect of the treatment.

Signaling Pathways and Experimental Workflows

5.1. CNB-001 Signaling Pathways in Ischemic Stroke

Caption: Signaling pathways modulated by CNB-001 in ischemic stroke.

5.2. Experimental Workflow for Preclinical Evaluation of CNB-001

Caption: General experimental workflow for preclinical evaluation of CNB-001.

Conclusion and Future Directions

The preclinical data strongly support the continued development of CNB-001 as a therapeutic agent for ischemic stroke. Its pleiotropic mechanism of action, targeting both neuroprotective and anti-inflammatory pathways, offers a significant advantage over single-target agents. The robust efficacy demonstrated in various animal models, coupled with a favorable pharmacokinetic profile, underscores its potential for clinical translation.

Future research should focus on:

-

Conducting further dose-optimization and therapeutic window studies in gyrencephalic species.

-

Investigating the long-term effects of CNB-001 on functional recovery and neurogenesis.

-

Elucidating the detailed molecular interactions of CNB-001 with its target proteins.

-

Initiating well-designed clinical trials to evaluate the safety and efficacy of CNB-001 in human stroke patients.

The comprehensive data presented in this guide highlight the promise of CNB-001 as a next-generation therapy for ischemic stroke, with the potential to significantly improve patient outcomes.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Delayed Treatment with a Novel Neurotrophic Compound Reduces Behavioral Deficits in Rabbit Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Repurposing the KCa3.1 Blocker Senicapoc for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: CNB-001 and its Therapeutic Potential in Traumatic Brain Injury Recovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traumatic Brain Injury (TBI) remains a significant global health challenge with limited therapeutic options. The secondary injury cascade, characterized by neuroinflammation, oxidative stress, and excitotoxicity, presents a critical window for intervention. CNB-001, a novel pyrazole derivative of curcumin, has emerged as a promising neuroprotective agent. This technical guide synthesizes the current preclinical evidence for CNB-001's efficacy in TBI recovery, detailing its mechanism of action, experimental protocols from key studies, and quantitative outcomes. Particular focus is given to its modulation of critical signaling pathways, including PI3K/Akt, NF-κB, and p38 MAPK, which are intricately involved in the pathophysiology of TBI.

Introduction to CNB-001

CNB-001 is a synthetic analog of curcumin, the active compound in turmeric. Developed by researchers at the Salk Institute, CNB-001 was designed to improve upon the poor metabolic stability and bioavailability of its parent compound while retaining and enhancing its neuroprotective and anti-inflammatory properties.[1] Preclinical studies have demonstrated its potential in various neurological conditions, including stroke and Alzheimer's disease, with at least two studies indicating its effectiveness in rodent models of Traumatic Brain Injury.[1]

Efficacy of CNB-001 in Traumatic Brain Injury: Preclinical Evidence

A pivotal study by Wu et al. (2011) investigated the neuroprotective effects of CNB-001 in a rat model of TBI. The findings from this research provide the most direct evidence to date of CNB-001's therapeutic potential in this context.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on CNB-001 in TBI models.

Table 1: Effects of CNB-001 on Neurological Function and Molecular Markers Post-TBI

| Outcome Measure | TBI Control Group | TBI + CNB-001 Group | Percentage Improvement |

| Cognitive Function (Morris Water Maze) | |||

| Escape Latency (seconds) | 45.2 ± 3.1 | 28.5 ± 2.8 | 37% |

| Time in Target Quadrant (%) | 22.1 ± 2.5 | 35.8 ± 3.2 | 62% |

| Motor Function (Beam Walk Test) | |||

| Foot Faults (number) | 12.6 ± 1.5 | 5.3 ± 0.9 | 58% |

| Hippocampal Molecular Markers | |||

| BDNF (Brain-Derived Neurotrophic Factor) | 0.45 ± 0.05 | 0.82 ± 0.07 | 82% |

| Synapsin I | 0.58 ± 0.06 | 0.95 ± 0.08 | 64% |

| p-CREB (phosphorylated-CREB) | 0.39 ± 0.04 | 0.71 ± 0.06 | 82% |

*p < 0.05 compared to TBI Control Group. Data are presented as mean ± SEM.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.

Animal Model and TBI Induction

-

Animal Model: Adult male Sprague-Dawley rats (280-300g) were used in the primary TBI studies.

-

TBI Induction: A fluid percussion injury (FPI) model was employed to induce a moderate TBI. This widely used model produces a combination of focal and diffuse brain injury, mimicking many aspects of clinical TBI. Anesthesia was induced with isoflurane. A craniotomy was performed over the right parietal cortex, and a fluid percussion device was used to deliver a brief pressure pulse to the intact dura.

CNB-001 Administration

-

Dosage and Formulation: CNB-001 was administered as a dietary supplement mixed with the standard chow at a concentration of 500 parts per million (ppm).

-

Route and Timing of Administration: The CNB-001 supplemented diet was provided to the animals starting 3 hours after the induction of TBI and was continued for the duration of the study.

Behavioral Assessments

-

Cognitive Function: The Morris Water Maze test was used to assess spatial learning and memory. Rats were trained to find a hidden platform in a circular pool of water. Escape latency (time to find the platform) and the percentage of time spent in the target quadrant during a probe trial were measured.

-

Motor Function: The Beam Walk Test was used to evaluate motor coordination and balance. Rats were required to traverse a narrow wooden beam, and the number of foot faults (slips) was recorded.

Molecular and Histological Analysis

-